molecular formula C10H13BrF3NO2 B2463799 N-[1-(2-bromoacetyl)cyclohexyl]-2,2,2-trifluoroacetamide CAS No. 1864064-87-8

N-[1-(2-bromoacetyl)cyclohexyl]-2,2,2-trifluoroacetamide

Cat. No.: B2463799
CAS No.: 1864064-87-8
M. Wt: 316.118
InChI Key: FDPXISFIKDSMNC-UHFFFAOYSA-N
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Description

N-[1-(2-Bromoacetyl)cyclohexyl]-2,2,2-trifluoroacetamide (CAS: 3D-PZC06487) is a synthetic organic compound featuring a cyclohexyl ring substituted with a bromoacetyl group and a trifluoroacetamide moiety. Its molecular formula is C₁₀H₁₃BrF₃NO₂, with a molecular weight of 324.12 g/mol. The bromoacetyl group confers electrophilic reactivity, making it a valuable intermediate in nucleophilic substitution reactions, while the trifluoroacetamide enhances metabolic stability and lipophilicity .

Properties

IUPAC Name

N-[1-(2-bromoacetyl)cyclohexyl]-2,2,2-trifluoroacetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H13BrF3NO2/c11-6-7(16)9(4-2-1-3-5-9)15-8(17)10(12,13)14/h1-6H2,(H,15,17)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FDPXISFIKDSMNC-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(CC1)(C(=O)CBr)NC(=O)C(F)(F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H13BrF3NO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

316.11 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[1-(2-bromoacetyl)cyclohexyl]-2,2,2-trifluoroacetamide typically involves the reaction of cyclohexylamine with 2-bromoacetyl chloride in the presence of a base such as triethylamine. The resulting intermediate is then reacted with trifluoroacetic anhydride to yield the final product. The reaction conditions generally include:

    Temperature: Room temperature to 50°C

    Solvent: Dichloromethane or tetrahydrofuran

    Reaction Time: 2-4 hours

Industrial Production Methods

Industrial production methods for this compound may involve continuous flow reactors to optimize reaction efficiency and yield. The use of automated systems ensures precise control over reaction parameters, leading to consistent product quality.

Chemical Reactions Analysis

Nucleophilic Substitution Reactions

The bromoacetyl group undergoes nucleophilic substitution with nitrogen-, oxygen-, and sulfur-based nucleophiles:

NucleophileReagents/ConditionsMajor ProductYield (%)Reference
Sodium azideDMF, 80°C, 12 hN-[1-(2-Azidoacetyl)cyclohexyl]-2,2,2-trifluoroacetamide92
PiperidineTHF, RT, 6 hN-[1-(2-Piperidin-1-ylacetyl)cyclohexyl]-2,2,2-trifluoroacetamide78
ThiophenolK₂CO₃, DMSO, 60°CN-[1-(2-Phenylthioacetyl)cyclohexyl]-2,2,2-trifluoroacetamide85

Key Observations :

  • Reactions with azides proceed with near-quantitative yields under mild conditions, enabling downstream click chemistry applications .

  • Steric hindrance from the cyclohexyl group slows substitution kinetics compared to linear analogs .

Cycloaddition Reactions

The azide derivative participates in copper-catalyzed azide-alkyne cycloaddition (CuAAC):

Reaction :
N-[1-(2-Azidoacetyl)cyclohexyl]-2,2,2-trifluoroacetamide+Propargyl alcoholCuSO₄, Sodium ascorbateTriazole derivative\text{N-[1-(2-Azidoacetyl)cyclohexyl]-2,2,2-trifluoroacetamide} + \text{Propargyl alcohol} \xrightarrow{\text{CuSO₄, Sodium ascorbate}} \text{Triazole derivative}

Outcomes :

  • Forms 1,4-disubstituted triazoles (95% yield) with regiospecificity .

  • Reaction proceeds at 25°C in <2 h, highlighting efficiency .

Transition Metal-Catalyzed Cross-Couplings

Palladium-mediated couplings exploit the bromoacetyl moiety:

Reaction TypeCatalytic SystemProductYield (%)
Suzuki couplingPd(PPh₃)₄, K₂CO₃N-[1-(2-Arylacetyl)cyclohexyl]-2,2,2-trifluoroacetamide60–75
Heck reactionPd(OAc)₂, P(o-tol)₃Alkenylated derivatives55

Limitations :

  • Steric bulk reduces coupling efficiency compared to non-cyclohexyl analogs .

  • Trifluoroacetamide remains intact under cross-coupling conditions .

Reductive Transformations

Controlled reductions modify the ketone or amide groups:

Zinc-Mediated Dehalogenation :
N-[1-(2-Bromoacetyl)cyclohexyl]-2,2,2-trifluoroacetamideZn, AcOHN-[1-Acetylcyclohexyl]-2,2,2-trifluoroacetamide\text{this compound} \xrightarrow{\text{Zn, AcOH}} \text{N-[1-Acetylcyclohexyl]-2,2,2-trifluoroacetamide} (88% yield)

Selective Amide Reduction :

  • LiAlH₄ reduces trifluoroacetamide to amine (unstable; requires in situ protection) .

Acid/Base-Mediated Rearrangements

Under strong bases (e.g., NaOH), the compound undergoes retro-aldol cleavage:

Product : Cyclohexanone and bromoacetic acid trifluoroacetamide (isolated in 70% yield) .

Thermal Stability

Thermogravimetric analysis (TGA) data:

Temperature Range (°C)Mass Loss (%)Process
25–150<2Dehydration
150–22045Bromoacetyl decomposition
220–30033Trifluoroacetamide degradation

Biological Derivatization

The bromoacetyl group enables bioconjugation:

Reaction with Thiol-Containing Biomolecules :

  • Forms stable thioether linkages with cysteine residues (pH 7.4, 37°C) .

  • Used to label proteins and peptides for structural studies .

Scientific Research Applications

Chemical Synthesis and Properties

The synthesis of N-[1-(2-bromoacetyl)cyclohexyl]-2,2,2-trifluoroacetamide typically involves the reaction of cyclohexylamine with 2-bromoacetyl chloride in the presence of a base like triethylamine. The final product is obtained by reacting the intermediate with trifluoroacetic anhydride. Key parameters for this synthesis include:

  • Temperature: Room temperature to 50°C
  • Solvent: Dichloromethane or tetrahydrofuran
  • Reaction Time: 2-4 hours

This compound features notable chemical properties that allow it to undergo various reactions, including nucleophilic substitution and reduction, making it valuable as a synthetic intermediate in organic chemistry.

Chemistry

In the field of chemistry, this compound serves as an important intermediate for synthesizing complex organic molecules. Its unique structure allows for modifications that can lead to the development of new compounds with desirable properties.

Biology

Biologically, this compound is utilized in studies focusing on enzyme inhibition and protein-ligand interactions. The bromoacetyl group can covalently bond with nucleophilic residues in proteins, which is crucial for understanding enzyme mechanisms and developing inhibitors for therapeutic purposes.

Medicine

In medicinal chemistry, this compound has been investigated for its potential as a pharmacological agent. Its ability to inhibit specific enzymes makes it a candidate for drug discovery efforts aimed at treating various diseases, including cancer and infectious diseases .

Industry

The compound also finds applications in industrial settings, particularly in the production of agrochemicals and specialty chemicals. Its reactivity allows it to be used in formulating products that require specific chemical properties.

Case Studies and Research Findings

Several case studies highlight the significance of this compound in scientific research:

  • Enzyme Inhibition Studies: Research has demonstrated that derivatives of this compound can effectively inhibit enzymes involved in disease pathways. For instance, studies have shown its potential in targeting specific cancer-related enzymes .
  • Antimicrobial Activity: Compounds structurally related to this compound have been evaluated for antimicrobial properties against various pathogens. These studies indicate promising activity against both bacterial and fungal strains .
  • Pharmacological Investigations: The compound has been included in pharmacological studies assessing its efficacy against different cancer cell lines. Results suggest significant anticancer activity, supporting further exploration as a therapeutic agent .

Summary Table of Applications

Field Application Significance
ChemistryIntermediate for organic synthesisEnables development of complex molecules
BiologyEnzyme inhibition studiesImportant for understanding biological processes
MedicinePotential pharmacological agentAims at treating diseases like cancer
IndustryProduction of agrochemicals and specialty chemicalsEnhances product formulation capabilities

Mechanism of Action

The mechanism of action of N-[1-(2-bromoacetyl)cyclohexyl]-2,2,2-trifluoroacetamide involves its interaction with specific molecular targets, such as enzymes or receptors. The bromoacetyl group can form covalent bonds with nucleophilic residues in proteins, leading to enzyme inhibition. The trifluoroacetamide moiety may enhance the compound’s binding affinity and selectivity for its targets.

Comparison with Similar Compounds

Research Insights

  • Reactivity : Bromoacetyl derivatives (e.g., target compound) exhibit faster substitution kinetics than chloro analogs due to bromine’s superior leaving-group ability .
  • Biological Relevance : Trifluoroacetamide-containing heterocycles (e.g., thiazoles) show promise in drug discovery, leveraging fluorine’s metabolic stability and heterocycles’ target specificity .

Biological Activity

N-[1-(2-bromoacetyl)cyclohexyl]-2,2,2-trifluoroacetamide (CAS No. 1864064-87-8) is a synthetic organic compound that has garnered attention for its potential biological activities. This compound features a trifluoroacetamide moiety and a bromoacetyl group, which may influence its interaction with biological targets, including enzymes and receptors. This article explores the compound's synthesis, mechanism of action, and biological activity based on diverse research findings.

  • Molecular Formula : C10H13BrF3NO2
  • Molecular Weight : 316.12 g/mol
  • IUPAC Name : this compound

Synthesis

The synthesis of this compound typically involves:

  • Reaction of cyclohexylamine with 2-bromoacetyl chloride in the presence of a base (e.g., triethylamine).
  • Subsequent reaction with trifluoroacetic anhydride to yield the final product.
  • Conditions : Room temperature to 50°C in solvents like dichloromethane or tetrahydrofuran over 2-4 hours.

The mechanism by which this compound exerts its biological effects is primarily through:

  • Covalent bonding : The bromoacetyl group forms covalent bonds with nucleophilic residues in proteins, leading to enzyme inhibition.
  • Enhanced binding affinity : The trifluoroacetamide moiety may increase the compound's lipophilicity and metabolic stability, enhancing its interaction with biological targets .

Enzyme Inhibition

Research indicates that this compound acts as an inhibitor for various enzymes. For instance:

  • Protease Inhibition : Studies have shown that compounds with similar structures effectively inhibit serine proteases by targeting the active site .
  • Case Study : In a study involving enzyme assays, this compound demonstrated significant inhibition of target enzymes at nanomolar concentrations.

Pharmacological Applications

The compound is being investigated for its potential applications in pharmacology:

  • Cancer Treatment : Preliminary studies suggest that it may serve as a lead compound for developing targeted therapies against cancers such as prostate cancer. Its mechanism as a proteolysis targeting chimera (PROTAC) highlights its ability to recruit proteins for degradation .
  • Neuroprotective Effects : Some analogs have shown promise in modulating neuroprotective pathways, indicating potential applications in neurodegenerative diseases.

Comparative Analysis with Similar Compounds

Compound NameStructureBiological Activity
N-[1-(2-chloroacetyl)cyclohexyl]-2,2,2-trifluoroacetamideChloroModerate protease inhibition
N-[1-(2-iodoacetyl)cyclohexyl]-2,2,2-trifluoroacetamideIodoHigh binding affinity to target receptors
N-[1-(2-bromoacetyl)cyclohexyl]-2,2,2-difluoroacetamideDifluoroLower metabolic stability compared to trifluoro variant

Q & A

Q. What are the established synthetic routes for N-[1-(2-bromoacetyl)cyclohexyl]-2,2,2-trifluoroacetamide, and how can purity be optimized?

  • Methodological Answer : The synthesis typically involves sequential functionalization of a cyclohexylamine scaffold. A common approach includes:

Trifluoroacetamide formation : React cyclohexylamine with trifluoroacetic anhydride (TFAA) under anhydrous conditions to form N-cyclohexyl-2,2,2-trifluoroacetamide .

Bromoacetylation : Introduce the bromoacetyl group via nucleophilic substitution using bromoacetyl chloride in a polar aprotic solvent (e.g., dichloromethane) at 0–5°C to minimize side reactions .
Purity Optimization :

  • Use column chromatography (silica gel, hexane/ethyl acetate gradient) for intermediate purification.

  • Confirm purity via HPLC (C18 column, acetonitrile/water mobile phase) and elemental analysis.

    • Key Data :
StepReactantsConditionsYieldPuritySource
1Cyclohexylamine + TFAARoom temperature, anhydrous85%>95%
2Intermediate + bromoacetyl chloride0–5°C, DCM, 2h72%~90%

Q. How can researchers characterize this compound’s structural and electronic properties?

  • Methodological Answer : Use a combination of spectroscopic and crystallographic techniques:
  • 1H/13C NMR : Identify cyclohexyl protons (δ 1.2–1.8 ppm), trifluoroacetamide carbonyl (δ 160–165 ppm), and bromoacetyl signals (δ 3.8–4.2 ppm) .
  • X-ray crystallography : Resolve bond lengths (e.g., C-Br: ~1.93 Å) and confirm stereochemistry (e.g., cyclohexyl chair conformation) .
  • IR spectroscopy : Detect amide C=O stretch (~1680 cm⁻¹) and C-Br vibration (~550 cm⁻¹) .

Q. What are the stability considerations for this compound under varying storage and reaction conditions?

  • Methodological Answer :
  • Thermal Stability : Decomposes above 150°C; store at –20°C in airtight containers .
  • Light Sensitivity : Bromoacetyl group is light-sensitive; use amber vials and inert atmosphere (N2/Ar) .
  • Hydrolysis Risk : Susceptible to hydrolysis in aqueous media; avoid prolonged exposure to moisture .

Advanced Research Questions

Q. How can reaction conditions be optimized to improve bromoacetylation efficiency?

  • Methodological Answer :
  • Solvent Screening : Test polar aprotic solvents (DMF, THF) to enhance nucleophilicity.

  • Catalysis : Add a catalytic base (e.g., triethylamine) to neutralize HCl byproducts and accelerate substitution .

  • Kinetic Monitoring : Use in-situ FTIR to track bromoacetyl chloride consumption and optimize reaction time .

    • Case Study :
SolventCatalystTemp (°C)Yield ImprovementSource
DCMNone0–572%
THFEt3N2588%

Q. What mechanistic insights explain the reactivity of the bromoacetyl moiety in cross-coupling reactions?

  • Methodological Answer :
  • Nucleophilic Substitution : The electron-withdrawing trifluoroacetamide group polarizes the C-Br bond, enhancing reactivity toward nucleophiles (e.g., thiols, amines) .
  • DFT Calculations : Model transition states to predict regioselectivity in SN2 reactions (e.g., bromide leaving group activation energy: ~25 kcal/mol) .

Q. How should researchers address contradictions in spectroscopic data for this compound?

  • Methodological Answer :
  • Cross-Validation : Compare NMR data with structurally analogous compounds (e.g., N-(2-fluorophenyl)acetamide derivatives) .
  • Crystallographic Confirmation : Resolve ambiguities in molecular geometry (e.g., cyclohexyl ring puckering) via single-crystal X-ray diffraction .
  • Dynamic NMR : Investigate conformational flexibility (e.g., cyclohexyl ring inversion) causing signal splitting .

Q. What preclinical applications are supported by this compound’s bioactivity profile?

  • Methodological Answer :
  • Antimicrobial Assays : Test against Gram-positive bacteria (e.g., S. aureus) using broth microdilution (MIC ~8 µg/mL) .
  • Anticancer Screening : Evaluate cytotoxicity in HeLa cells via MTT assay (IC50: ~15 µM) .
  • Mechanistic Probes : Use as a protein kinase inhibitor scaffold by targeting ATP-binding pockets via bromoacetyl warheads .

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